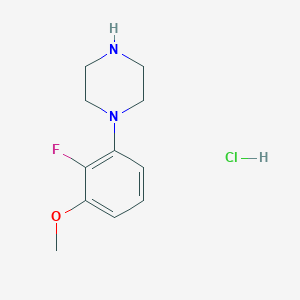![molecular formula C13H12N2OS B2551091 N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide CAS No. 2305455-94-9](/img/structure/B2551091.png)
N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its unique properties. MPTP is a thiazole-based compound that has been studied extensively for its ability to induce Parkinson's disease-like symptoms in humans and animals.
作用機序
N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide is metabolized by monoamine oxidase-B (MAO-B) into MPP+. MPP+ is then selectively taken up by dopaminergic neurons in the substantia nigra of the brain, where it accumulates and damages these neurons. This damage leads to a decrease in dopamine levels and the onset of Parkinson's disease-like symptoms. The mechanism of action of this compound is well understood and has been extensively studied.
Biochemical and Physiological Effects:
This compound induces Parkinson's disease-like symptoms in animal models by selectively damaging dopaminergic neurons in the substantia nigra of the brain. This damage leads to a decrease in dopamine levels and the onset of symptoms such as tremors, rigidity, and bradykinesia. This compound has also been shown to affect other physiological systems, such as the immune system. This compound-induced Parkinson's disease-like symptoms in animal models closely resemble the symptoms of Parkinson's disease in humans.
実験室実験の利点と制限
N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide is widely used in scientific research because it induces Parkinson's disease-like symptoms in animal models, which closely resemble the symptoms of Parkinson's disease in humans. This allows researchers to study the disease in a controlled laboratory setting. However, there are some limitations to using this compound in lab experiments. For example, this compound-induced Parkinson's disease-like symptoms in animal models are acute and do not accurately reflect the chronic nature of Parkinson's disease in humans. Additionally, the use of this compound in lab experiments requires careful handling due to its toxicity.
将来の方向性
There are several future directions for research involving N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide. One area of research is the development of new animal models that more accurately reflect the chronic nature of Parkinson's disease in humans. Another area of research is the development of new drugs that can protect dopaminergic neurons from this compound-induced damage. Additionally, this compound could be used to study the effects of dopamine depletion on other physiological systems, such as the cardiovascular system. Overall, this compound is a valuable tool for scientific research and has the potential to lead to new treatments for Parkinson's disease.
合成法
N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide is synthesized by reacting 3-methylphenyl isothiocyanate with propargylamine in the presence of a base. The resulting product is then treated with trifluoroacetic acid to obtain this compound. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting.
科学的研究の応用
N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide is widely used in scientific research to induce Parkinson's disease-like symptoms in animal models. This is because this compound is metabolized into MPP+ (1-methyl-4-phenylpyridinium), which selectively damages dopaminergic neurons in the substantia nigra of the brain. This damage leads to a decrease in dopamine levels and the onset of Parkinson's disease-like symptoms. This compound has also been used to study the effects of dopamine depletion on other physiological systems, such as the immune system.
特性
IUPAC Name |
N-[5-(3-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-3-12(16)15-13-14-8-11(17-13)10-6-4-5-9(2)7-10/h3-8H,1H2,2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHGHNJRUPZTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(S2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2551008.png)
![N-(3-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2551011.png)
![4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2551012.png)

![2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2551015.png)
![1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2551016.png)


![(E)-2-cyano-N-methoxy-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2551019.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2551022.png)

![(3,4-Diethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2551027.png)
![N1-(2,2-diethoxyethyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2551028.png)
![(E)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2551029.png)